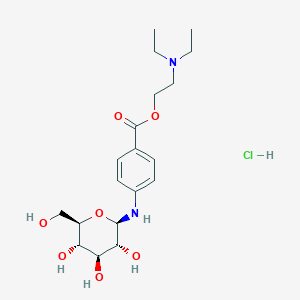

Procaine glucoside hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

101123-24-4 |

|---|---|

Molecular Formula |

C19H31ClN2O7 |

Molecular Weight |

434.9 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate;hydrochloride |

InChI |

InChI=1S/C19H30N2O7.ClH/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18;/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3;1H/t14-,15-,16+,17-,18-;/m1./s1 |

InChI Key |

RLCHWFXGIFWXCV-MFOMZMTJSA-N |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Procaine and Its Glucosides

Established Synthetic Routes for Procaine (B135) Hydrochloride

The synthesis of procaine, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate, is a well-documented process in organic chemistry, primarily involving the formation of an ester linkage followed by the reduction of a nitro group and subsequent conversion to its hydrochloride salt.

Esterification Reactions for Procaine Moiety Formation

The core of procaine's structure is a benzoate (B1203000) ester. The formation of this ester linkage is a critical step in its synthesis. Two primary pathways are commonly employed.

One common method involves the direct esterification of p-nitrobenzoic acid with 2-diethylaminoethanol. google.compatsnap.com This reaction is typically carried out in a solvent like xylene or dimethylbenzene, which allows for the azeotropic removal of water to drive the reaction to completion. google.comgoogle.com The reaction is heated to reflux, with temperatures often in the range of 141-143°C. google.compatsnap.com

Another established route starts with the reaction of p-nitrobenzoyl chloride with 2-diethylaminoethanol. nih.govgoogle.comprepchem.com This reaction can proceed spontaneously and is often completed by heating. prepchem.com This approach avoids the need to remove water but requires the prior synthesis of the more reactive acyl chloride from p-nitrobenzoic acid, for instance, by using thionyl chloride or phosphorus pentachloride. prepchem.comwikipedia.org

A variation of this is a transesterification reaction. For example, a p-aminobenzoic acid ester can be reacted with diethylaminoethanol in the presence of a base like sodium alcoholate. google.com

The intermediate formed in the primary methods is 2-(diethylamino)ethyl 4-nitrobenzoate, often referred to as nitrocaine. google.comwikipedia.org

Table 1: Comparison of Esterification Methods for Procaine Intermediate Synthesis

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Intermediate Product | References |

|---|---|---|---|---|

| p-Nitrobenzoic acid | 2-Diethylaminoethanol | Xylene/Dimethylbenzene, Reflux (141-143°C) | Nitrocaine | google.compatsnap.com |

| p-Nitrobenzoyl chloride | 2-Diethylaminoethanol | Heating (e.g., 120°C) | Nitrocaine Hydrochloride | prepchem.com |

| Ethyl 4-aminobenzoate | 2-Diethylaminoethanol | Sodium ethoxide | Procaine | wikipedia.org |

Reductive Methodologies in Procaine Synthesis

Following the esterification step, the nitro group on the nitrocaine intermediate must be reduced to an amine group to yield procaine.

A historically significant method is the use of iron powder in an acidic medium. google.com While effective, this method can be complicated and generate significant iron-containing waste. google.comgoogle.com Another chemical reduction agent used is granulated tin in the presence of hydrochloric acid. prepchem.com

More modern and environmentally favorable methods utilize catalytic hydrogenation. google.comgoogle.com The nitrocaine intermediate, often as its hydrochloride salt, is subjected to hydrogenation over a catalyst. google.com Raney nickel is a commonly cited catalyst for this transformation. wikipedia.org Palladium on carbon (Pd/C) is also used, offering high efficiency and the potential for catalyst recycling. google.comwipo.int Recent research has explored the use of novel bimetallic catalysts, such as Pd-Cu supported on activated carbon, to enhance reaction yield and selectivity, addressing issues like catalyst instability and low activity sometimes seen with traditional Pd/C systems. researchgate.netresearchgate.net The hydrogenation is typically carried out under hydrogen pressure at controlled temperatures. google.com

Table 2: Reductive Methods for Conversion of Nitrocaine to Procaine

| Reductive Agent/System | Substrate | Key Features | References |

|---|---|---|---|

| Iron Powder / Acid | Nitrocaine | Mature technology, low equipment requirements, but produces waste. | google.comgoogle.com |

| Granulated Tin / HCl | Nitrocaine Hydrochloride | Chemical reduction method. | prepchem.com |

| H₂ / Raney Nickel | Nitrocaine | Catalytic hydrogenation. | wikipedia.org |

| H₂ / Pd/C | Nitrocaine | Green synthesis method, catalyst can be recycled. | google.comwipo.int |

| H₂ / Pd-Cu Bimetallic Catalyst | Nitrocaine | High yield and selectivity, improved catalyst stability. | researchgate.netresearchgate.net |

Salt Formation and Crystallization Techniques for Procaine Hydrochloride

Once the procaine free base is synthesized, it is converted into its hydrochloride salt to improve stability and water solubility. nih.gov This is typically achieved by treating the procaine base with hydrochloric acid. prepchem.comgoogle.com

The preparation often involves dissolving the procaine base in a suitable solvent and adding dilute hydrochloric acid until the solution is clear. google.comgoogle.com The procaine hydrochloride is then isolated through crystallization. One method involves a two-step crystallization from an aqueous solution, where a crude product is first obtained by cooling a reaction mixture of procaine and concentrated hydrochloric acid, followed by recrystallization from hot water. google.com

Advanced crystallization techniques are also employed to control crystal size and purity. A patented method describes using vacuum azeotropic distillation. google.com In this process, an aqueous solution of procaine hydrochloride is mixed with an azeotropic agent like n-butanol. The water is removed via vacuum distillation, leading to the crystallization of procaine hydrochloride with a uniform particle size distribution and high purity. google.com The final crystalline product is typically obtained by filtration and drying. google.comgoogle.com

Glycosylation Approaches for Procaine Glucoside Hydrochloride

The attachment of a sugar moiety to procaine creates a procaine glucoside, a type of glycodrug. The synthesis of this compound can be approached through chemoenzymatic or direct chemical strategies. The term "procaine-N-glucoside hydrochloride" has appeared in patent literature, indicating a linkage through the nitrogen atom. google.com

Chemoenzymatic Glycosylation Methods

Chemoenzymatic synthesis leverages the high selectivity of enzymes to form glycosidic bonds, avoiding the need for extensive protecting group chemistry. nih.govrsc.org This approach is increasingly used for the synthesis of complex glycoconjugates. nih.govnih.govmdpi.com

A key enzyme class for this type of transformation is the acyltransferases. For instance, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be highly versatile, catalyzing trans-esterification and amidation reactions. researchgate.net A flow-based chemo-enzymatic synthesis has been developed for producing active pharmaceutical ingredients like procaine. In this setup, an immobilized enzyme is used in a bioreactor to efficiently prepare ester intermediates. researchgate.net While this specific example focuses on the synthesis of the procaine itself, the principle of using enzymes like glycosyltransferases or glycosidases can be extended to attach a sugar moiety to the procaine molecule. nih.govfrontiersin.org The enzymatic reaction would typically involve an activated sugar donor and the procaine molecule as the acceptor, catalyzed by a specific enzyme to form the desired glycosidic linkage.

Direct Chemical Glycosylation Strategies

Direct chemical synthesis provides an alternative route to procaine glucosides. Research has been conducted on the synthesis of novel glycodrugs derived from procaine and D-galactose. mdpi.com

A successful two-step methodology involves:

Oxidation and Imine Formation : The process starts with a protected galactose derivative, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. This is oxidized to form the corresponding aldehyde. The aldehyde then reacts with the primary amine of procaine in a solvent like dichloromethane (B109758) to form a Schiff base (imine). mdpi.com

Reduction : The resulting imine is then reduced to a stable secondary amine linkage using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in isopropanol. This yields the 6-N-galactosyl derivative of procaine. mdpi.com

This method specifically attaches the sugar moiety to the C6 position of the galactose ring via the aromatic amine of the procaine molecule. mdpi.com The final step to obtain the hydrochloride salt would involve treating this procaine glycoside with hydrochloric acid. Another related application involves using procaine as a co-matrix in mass spectrometry, where it reacts with oligosaccharides to form Schiff bases, demonstrating the reactivity of procaine's amine group with sugars. researchgate.net

Optimization of Reaction Conditions for Glucoside Yield and Purity

The efficient synthesis of glucoside derivatives is paramount for their subsequent study and potential application. The optimization of reaction conditions is a critical step that directly influences the yield, purity, and scalability of the synthetic process. Key variables frequently targeted for optimization include temperature, solvent systems, catalyst choice, reactant concentrations, and reaction time. Modern approaches, such as continuous flow chemistry and systematic methodologies like Response Surface Methodology (RSM), have been employed to enhance the synthesis of glycosides.

One of the primary challenges in glycosylation is controlling the stereochemistry of the newly formed glycosidic bond and minimizing side reactions. For instance, in the synthesis of C-glycosides via Zweifel olefination, the initial metalation of the glycal substrate proved to be a difficult step. Optimization revealed that conducting the reaction at -50°C was necessary to achieve a satisfactory yield of the desired intermediate nih.gov. Further refinement of the olefination step showed that using a slight excess of the arylboronic ester partner was crucial for driving the reaction to completion, ultimately furnishing the C-glycoside product in good yield nih.gov.

Response Surface Methodology (RSM) has been effectively used to optimize the enzymatic synthesis of butyl glucoside, a process that shares fundamental principles with procaine glucosidation. In this study, empirical models were developed to map the relationship between key operating variables and the final product concentration. The variables investigated included temperature, the volume ratio of water to the alcohol (butanol), initial glucose concentration, and enzyme concentration nih.gov. Statistical analysis determined that all four factors significantly impacted the synthesis. The optimal conditions were identified as a temperature of 44.7°C, a water/butanol volume ratio of 17.6%, a glucose concentration of 199.2 g/L, and an enzyme concentration of 2.5 g/L, which led to a product concentration of 41.6 g/L nih.gov. This systematic approach allows for the efficient identification of optimal conditions, confirming the model's predictive accuracy for scaling up production nih.gov.

The transition from traditional batch synthesis to continuous flow processes represents a significant advancement in optimizing chemical reactions. In the development of a shared synthetic route for multiple active pharmaceutical ingredients, a Hantzsch thiazole (B1198619) synthesis was optimized using a continuous flow reactor. This approach allowed for precise control over reaction parameters, leading to substantial improvements. The optimized conditions, a temperature of 50°C and a residence time of just 10 minutes, resulted in an impressive 95% isolated yield lboro.ac.uk. This demonstrates the power of flow chemistry to dramatically reduce reaction times and improve yields compared to conventional batch methods lboro.ac.uk.

Below are interactive tables summarizing optimization parameters from relevant research.

Table 1: Optimization of Zweifel Olefination for C-Glycosylation nih.gov

| Step | Parameter | Condition Tested | Result |

|---|---|---|---|

| Metalation of D-glucal | Temperature | -78°C to -60°C | No conversion |

| -50°C (15 min) | 51% yield of intermediate | ||

| Optimized: -50°C | Enables subsequent reaction | ||

| Zweifel Olefination | Reagent Stoichiometry (ArBpin) | 0.9 equivalents | Low yield of product |

| Optimized: Slight excess | 67% yield of product |

Table 2: Optimization of Enzymatic Butyl Glucoside Synthesis via RSM nih.gov

| Variable | Tested Range | Optimal Value |

|---|---|---|

| Temperature (°C) | Not Specified | 44.7 |

| Water/Butanol Volume Ratio (%) | Not Specified | 17.6 |

| Glucose Concentration (g/L) | Not Specified | 199.2 |

| Enzyme Concentration (g/L) | Not Specified | 2.5 |

Advanced Chemical Modification and Prodrug Design for Procaine Analogues

Advanced chemical modification of established drug molecules is a cornerstone of medicinal chemistry, aimed at developing analogues and prodrugs with superior properties. A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound researchgate.net. This strategy is often employed to overcome limitations of the parent molecule, such as poor stability, low solubility, or unfavorable pharmacokinetics researchgate.netresearchgate.net. For procaine, a primary site for chemical modification is its ester linkage, which is susceptible to rapid hydrolysis by esterase enzymes in the body, leading to a short duration of action researchgate.netnih.gov.

One common modification strategy is to replace the labile ester group with a more robust amide bond. This is exemplified by the structural difference between procaine and lidocaine (B1675312); the latter's amide linkage results in slower enzymatic hydrolysis and thus greater stability researchgate.net. The incorporation of amide bonds can modulate pharmacokinetic properties by altering both lipophilicity and hydrophilicity, allowing for better control over the drug's absorption and metabolic behavior mdpi.com.

Another sophisticated approach involves the synthesis of "constrained analogues," where the flexibility of the molecule is reduced to lock it into a specific conformation. This can enhance binding affinity to a biological target. Researchers have synthesized constrained analogues of procaine and tested them as inhibitors of DNA methyltransferase-1 (DNMT1), an enzyme implicated in cancer nih.govacs.org. These modifications led to the discovery of a potent derivative capable of inducing demethylation in human myeloid leukemia cells, highlighting it as a lead compound for a new class of non-nucleoside DNMT1 inhibitors nih.govacs.org.

The systematic synthesis of a series of structural analogues allows for the investigation of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. In one study, ten structural analogues of procaine were synthesized to explore how variations in the terminal nitrogen substituents and the intermediate chain linkage affect ion pair formation and lipophilicity researchgate.net. It was observed that the presence of hydrogen-bonding groups and low steric hindrance around the terminal amine group increased the relative lipophilicity of the ionized form of the drug. These results were attributed to the increased stability of ion pairs formed by these specific structural features researchgate.net. Such studies are crucial for rationally designing drugs with improved membrane permeability and distribution characteristics.

The general structure of local anesthetics like procaine is often described as having three parts: a lipophilic portion (typically an aromatic ring), an intermediate chain (containing the ester or amide link), and a hydrophilic portion (usually a tertiary amine) mdpi.com. Modifications to any of these three components can lead to the development of novel analogues with distinct properties.

Table 3: Examples of Chemical Modification Strategies for Procaine Analogues

| Modification Strategy | Structural Change | Objective / Outcome | Reference |

|---|---|---|---|

| Prodrug Design (Isosteric Replacement) | Replacement of ester linkage with a more stable amide linkage. | Slow enzymatic hydrolysis, increase chemical stability and duration of action. | researchgate.net |

| Constrained Analogues | Synthesis of rigid structures to limit conformational flexibility. | Develop novel inhibitors of DNA methyltransferase-1 (DNMT1). Identified a lead compound for a new class of inhibitors. | nih.gov, acs.org |

| Systematic Analogue Synthesis | Variation of terminal nitrogen substituents and intermediate chain. | Investigate effects on ion pair stability and lipophilicity (logP). | researchgate.net |

| Glycosylation | Attachment of a D-galactose moiety at a non-anomeric position via a nitrogen atom. | Create novel glycodrugs with different structural features compared to classical O-glycosides. | mdpi.com |

Analytical Methodologies for Characterizing Procaine Glucoside Hydrochloride

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying procaine (B135) glucoside hydrochloride from its precursors, potential impurities, and metabolites. The choice of technique depends on the specific analytical goal, from routine quantification to the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of non-volatile or thermally unstable compounds like procaine and its derivatives. spandidos-publications.comnih.gov For procaine glucoside hydrochloride, HPLC would be the principal technique for assaying the active pharmaceutical ingredient in formulations. The method's simplicity and reliability make it highly suitable for routine quality control. spandidos-publications.com

A typical HPLC system for analyzing procaine-related compounds involves a reverse-phase (RP) column, such as a C18 column, which separates compounds based on their hydrophobicity. sphinxsai.com The addition of a glucose moiety to procaine increases its polarity, which would result in shorter retention times on a standard RP-HPLC system compared to the parent procaine molecule. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sphinxsai.comncl.edu.tw Detection is commonly performed using a UV detector, as the p-aminobenzoate chromophore present in the molecule absorbs light in the UV spectrum. sphinxsai.comncl.edu.tw

For the simultaneous determination of procaine and related substances, specific HPLC conditions have been established, which can be adapted for its glucoside derivative. sphinxsai.com

Table 1: Example HPLC Conditions for Procaine Analysis

| Parameter | Condition |

|---|---|

| Column | Kromosil ODS C18 sphinxsai.com |

| Mobile Phase | 30 mM potassium dihydrogen phosphate buffer (with 0.16% triethylamine, pH 4.9) and acetonitrile (63/37, v/v) sphinxsai.com |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 290 nm sphinxsai.com |

| Analysis Time | Approx. 13 minutes per sample sphinxsai.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and greater resolution and sensitivity. nih.govresearchgate.netresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures than standard HPLC systems. nih.govresearchgate.net

The primary advantages of UPLC for the analysis of this compound would be increased sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option for quality control laboratories. mdpi.com A method developed for HPLC can often be transferred to a UPLC system, resulting in a significant reduction in run time while maintaining or even improving separation performance. mdpi.com UPLC is particularly well-suited for complex mixtures, allowing for the rapid quantification of the main compound and any related impurities. medchemexpress.com When coupled with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for pharmacokinetic studies, as demonstrated in the analysis of other glucosides. nih.gov

Table 2: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm nih.gov |

| Pressure | 2500-5000 PSI mdpi.com | 8000-15,000 PSI mdpi.com |

| Resolution | Good | Higher researchgate.net |

| Analysis Speed | Slower | Faster mdpi.com |

| Sensitivity | Good | Higher researchgate.net |

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability, GC is invaluable for detecting volatile impurities or metabolites. unodc.org For instance, in the context of illicit heroin analysis, GC has been used to study the influence of procaine hydrochloride as an adulterant, where it was observed to inhibit certain transacetylation reactions. unodc.org

For analysis, procaine-related compounds typically require derivatization to increase their volatility and thermal stability. unodc.org GC analysis is often coupled with a mass spectrometer (GC-MS), which provides definitive identification of the separated components based on their mass spectra. This technique would be applicable for identifying and quantifying any small, volatile molecules used in the synthesis of this compound or any volatile degradation products that might form during storage. fabad.org.tr

Capillary Electrophoresis (CE) for Purity and Identity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. researchgate.net It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov CE is a powerful tool for assessing the purity and identity of pharmaceutical compounds, including procaine hydrochloride and its derivatives. researchgate.netmedchemexpress.com

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. nih.gov The technique has been successfully used to characterize the metabolism of procaine by separating it from its metabolites. nih.gov For this compound, CE would be highly effective in separating the compound from unreacted procaine, the glucose starting material, and any side products, thus providing a clear profile of its purity. researchgate.net Studies on procaine hydrochloride have demonstrated that factors like buffer pH, voltage, and injection volume must be optimized to achieve reproducible results. researchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized compounds and for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and reliable method for the quantitative analysis of compounds that contain chromophores. ncl.edu.twsielc.com Procaine and its glucoside derivative possess a p-aminobenzoate moiety, which acts as a strong chromophore, making UV-Vis spectroscopy an ideal technique for quantification. sphinxsai.comresearchgate.net

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ncl.edu.tw For quantitative analysis, a solution of this compound is prepared in a suitable solvent (e.g., water or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.netnihs.go.jp For procaine hydrochloride, the λmax is typically observed around 290 nm. nihs.go.jp The spectrum can also be used for identification purposes by comparing it to a reference spectrum. nihs.go.jp This technique is frequently used in dissolution testing and for routine assays of pharmaceutical formulations. researchgate.net

Table 3: Spectroscopic Data for Procaine Hydrochloride

| Technique | Medium | Absorption Maxima (λmax) |

|---|---|---|

| UV Spectroscopy | Water | 220 nm, 290 nm nihs.go.jp |

| UV Spectroscopy | Ethanol | 296 nm |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of the molecule's bonds can be determined.

Table 1: Predicted Characteristic FTIR Peaks for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (from glucoside) | 3500-3200 (broad) | Stretching |

| N-H (aromatic amine) | 3400-3200 | Stretching |

| C-H (aromatic/aliphatic) | 3100-2850 | Stretching |

| C=O (ester) | ~1700 | Stretching |

| C=C (aromatic ring) | 1600-1450 | Stretching |

| C-O (ester, ether, alcohol) | 1300-1000 | Stretching |

| C-N (tertiary amine) | ~1200 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the aromatic ring, the ethyl groups of the diethylamino moiety, the methylene (B1212753) groups of the ethyl ester chain, and the protons of the glucoside unit. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific location within the molecule. For instance, the aromatic protons would typically appear in the downfield region, while the aliphatic protons of the ethyl groups would be found in the upfield region.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl). chemicalbook.com The anomeric carbon of the glucoside unit would have a characteristic chemical shift, confirming the presence and nature of the glycosidic bond. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further solidifying the structural assignment.

Studies have utilized NMR to investigate the interaction of procaine and its metabolites with biological systems, demonstrating the technique's power in probing molecular interactions at a detailed level. nih.gov

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy offers a complementary vibrational analysis to FTIR, providing insights into the molecular structure of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.

A vibrational study of procaine hydrochloride using Raman spectroscopy has been conducted, identifying and assigning the bands in its spectrum. tandfonline.comresearchgate.net The structure of the procaine cation was analyzed, and the vibrational frequencies were computed. tandfonline.comresearchgate.net The Raman spectrum of procaine hydrochloride shows characteristic bands for the p-aminobenzoate group and the alkylamino end of the molecule. tandfonline.com For this compound, additional bands corresponding to the vibrational modes of the glucose unit would be present. Confocal Raman microscopy has also been used to investigate the penetration of procaine into the skin, showcasing the technique's application in complex biological samples. nih.gov

Table 2: Selected Raman Bands for Procaine Hydrochloride tandfonline.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretching |

| ~1600 | Aromatic ring stretching |

| ~1380 | CH₃ deformation |

| ~850 | Ring breathing mode |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry, making it an ideal method for the targeted analysis of procaine and its derivatives in complex mixtures. sielc.com LC-MS methods have been developed for the simultaneous determination of procaine and its primary metabolite, p-aminobenzoic acid (PABA). researchgate.netnih.gov These methods typically utilize a C18 column for chromatographic separation and an electrospray ionization (ESI) source in positive ion mode for mass spectrometric detection. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for metabolite profiling. nih.gov In this technique, a precursor ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for the highly specific and quantitative analysis of compounds like procaine and its metabolites even in complex biological matrices. nih.gov For procaine, the transition of m/z 237 → 100 is often monitored. nih.gov This technique is crucial for studying the metabolic fate of this compound.

Table 3: LC-MS/MS Transitions for Procaine and its Metabolite nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Procaine | 237 | 100 |

| p-Aminobenzoic Acid (PABA) | 138 | 120 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Derivatized Oligosaccharides (using Procaine as co-matrix)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique particularly useful for the analysis of large, non-volatile molecules like oligosaccharides. Interestingly, procaine and its analogue procainamide (B1213733) have been successfully employed as co-matrices with 2,5-dihydroxybenzoic acid (DHB) for the MALDI-MS analysis of oligosaccharides. researchgate.netnih.govresearchgate.net

This approach facilitates the analysis of oligosaccharides by promoting the formation of protonated molecules [M+H]⁺, which are more amenable to fragmentation and sequence analysis compared to the alkali metal adducts that often dominate MALDI spectra of underivatized oligosaccharides. nih.gov The use of procaine as a co-matrix improves the signal-to-noise ratio and simplifies the interpretation of the mass spectra by favoring specific fragmentation pathways (Y-type glycosidic cleavages). nih.gov This method offers a rapid and efficient way to characterize the oligosaccharide portion of molecules like this compound.

Based on the performed searches, there is no specific information available regarding the electrochemical analytical methods for This compound . The available scientific literature details analytical methodologies for the related compound, Procaine Hydrochloride, but does not provide specific procedures or data for the glucoside variant.

Therefore, it is not possible to provide the requested article on the potentiometric, voltammetric, or coulometric analysis of this compound. To ensure scientific accuracy and strict adherence to the provided instructions, no content can be generated for the specified outline without relevant data for the exact compound .

Molecular and Cellular Mechanisms of Action of Procaine Derivatives

Modulation of Voltage-Gated Ion Channels

Procaine (B135) and its derivatives exert significant influence over the function of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in neurons. nih.govnbinno.com

The principal mechanism of action for procaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. nbinno.comdrugbank.comnih.gov By binding to these channels, procaine inhibits the influx of sodium ions, a crucial step for the depolarization of the nerve membrane. nbinno.comnbinno.com This prevention of sodium influx interrupts the generation of an action potential, thereby halting the propagation of the nerve impulse and signal conduction. nih.govdrugbank.com The consequence of this action is a temporary loss of sensation in the area targeted by the anesthetic. nbinno.com

Local anesthetics like procaine interfere with nerve excitation and conduction by blocking these channels. nih.gov The drug's affinity for the sodium channels varies depending on the channel's state; it demonstrates higher affinity when the channels are opened and inactivated during high-frequency firing, such as in pain states. nih.gov This inhibition of sodium influx increases the electrical excitation threshold, reduces the rate of rise of the action potential, and slows nerve impulse propagation. nih.gov

| Target Channel | Mechanism of Action | Consequence |

| Voltage-Gated Sodium Channels | Inhibition of sodium ion (Na+) influx drugbank.comnbinno.com | Prevention of action potential generation and propagation nbinno.comchemicalbook.com |

| Neuronal Cell Membrane | Stabilization and prevention of depolarization nbinno.comnbinno.com | Blockade of nerve impulse transmission nih.gov |

The binding site for procaine on the voltage-gated sodium channel is believed to be located on the cytoplasmic (inner) portion of the channel. drugbank.com This means that the drug must first penetrate the nerve cell membrane to access its receptor site from within the neuron. nbinno.comnih.gov The interaction is complex, with the drug molecule thought to enter the inner pore of the sodium channel to exert its blocking effect. nbinno.comnih.gov This intracellular access pathway is a key feature of the mechanism for many local anesthetic drugs. frontiersin.org

| Binding Site Location | Access Pathway |

| Cytoplasmic (inner) portion of the sodium channel drugbank.com | Penetration of the cell membrane to access the inner pore vestibule nbinno.comnih.gov |

In addition to its primary action on sodium channels, procaine has been shown to interact with other ion channels, including calcium-activated potassium channels. drugbank.com Research indicates that procaine can act as a blocker of these channels. drugbank.com Furthermore, studies on smooth muscle have demonstrated that procaine can inhibit the opening of calcium channels and the release of calcium from intracellular stores. nih.gov This suggests a broader modulatory effect on ion channel function beyond its well-established role as a sodium channel blocker.

Neurotransmitter Receptor System Interactions

Procaine derivatives also modulate neuronal activity through interactions with various neurotransmitter receptor systems. This extends their mechanism of action beyond the direct blockade of action potential propagation.

Procaine also binds to and antagonizes nicotinic acetylcholine (B1216132) receptors (nAChRs). drugbank.comdrugbank.com These receptors are ligand-gated ion channels involved in fast synaptic transmission. nih.gov Cell-flow experiments have shown that inhibitors like procaine tend to bind with higher affinity to the closed-channel form of the nicotinic acetylcholine receptor compared to its open-channel form. nih.gov The IC50 value for procaine's inhibition of nAChRs is approximately 45.5 μM. abmole.com This interaction represents another pathway through which procaine can disrupt neuronal communication.

| Receptor Target | Action | Reported IC50/K D |

| N-Methyl-D-Aspartate (NMDA) Receptor | Antagonist drugbank.comdrugbank.com | 0.296 mM abmole.com |

| Nicotinic Acetylcholine Receptor (nAChR) | Antagonist drugbank.com | 45.5 μM abmole.com |

| 5-HT3 Receptor | Inhibitor/Antagonist drugbank.comnih.gov | K D of 1.7 μM abmole.comnih.gov |

Modulation of Serotonin (B10506) Receptor-Ion Channel Complexes

Procaine has been shown to directly interact with and modulate the function of certain serotonin receptor-ion channel complexes. Specifically, its effects on the 5-HT3 receptor, a ligand-gated ion channel, have been investigated in rat nodose ganglion neurons. nih.gov In these studies, procaine was found to inhibit the inward current mediated by the 5-HT3 receptor. nih.gov This inhibition is fully reversible, concentration-dependent, and not sensitive to changes in the cell's membrane potential. nih.gov Further analysis of the concentration-response curves suggests that procaine acts as a competitive inhibitor at 5-HT3 receptors. nih.gov This interaction indicates that one of the molecular actions of procaine within the nervous system is the direct modulation of the 5-HT3 receptor-ion channel complex. nih.gov

Inhibition of Sodium-Dependent Dopamine (B1211576) Transporter

Procaine is known to bind to the sodium-dependent dopamine transporter (DAT) and inhibit the reuptake of dopamine. nih.gov The DAT is a crucial transmembrane protein that regulates dopaminergic signaling by clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron. nih.gov This reuptake process is dependent on sodium and chloride ions. drugbank.com By inhibiting the DAT, procaine effectively increases the concentration of dopamine in the synapse, which can lead to enhanced dopaminergic signaling. researchgate.net The ability of local anesthetics like procaine to inhibit dopamine uptake is a key component of their cocaine-like discriminative stimulus effects observed in animal studies. nih.gov

Epigenetic Regulatory Mechanisms

Procaine has been identified as a non-nucleoside inhibitor of DNA methylation, exerting significant influence over epigenetic regulatory mechanisms. nih.govnih.gov Unlike nucleoside analogs that must be incorporated into DNA, procaine's effects are believed to stem from different mechanisms, including direct inhibition of the enzymes responsible for DNA methylation and interaction with the DNA itself. medicinacomplementar.com.brresearchgate.net

Inhibition of DNA (Cytosine-5)-Methyltransferases (DNMTs)

A primary epigenetic action of procaine is the inhibition of DNA methyltransferases (DNMTs), the enzymes that catalyze the addition of a methyl group to the cytosine base of DNA. frontiersin.org Studies in gastric cancer cells have shown that procaine represses the activity of DNMT1 and DNMT3A, but it does not affect the expression levels of these enzymes. nih.gov This inhibition of enzymatic activity leads to a significant reduction in the global DNA methylation level. nih.gov The proposed mechanism involves procaine reducing the affinity of DNMT1 for its substrates, both semi-methylated DNA and the methyl donor S-adenosyl-l-methionine (SAM). frontiersin.org

Demethylation of CpG Islands and Reactivation of Silenced Genes

Hypermethylation of CpG islands—stretches of DNA with a high frequency of CpG dinucleotides—in the promoter regions of genes is a common mechanism for silencing tumor suppressor genes in cancer. nih.govresearchgate.net Procaine has demonstrated the ability to reverse this process. It can demethylate densely hypermethylated CpG islands, leading to the reactivation of previously silenced genes. nih.govresearchgate.net This effect has been observed in various cancer cell lines, including breast and liver cancer. nih.govresearchgate.net For instance, in MCF-7 breast cancer cells, procaine treatment resulted in a 40% reduction in the total 5-methylcytosine (B146107) content and restored the expression of the silenced Retinoic Acid Receptor beta 2 (RARβ2) gene. nih.govresearchgate.net Similarly, in hepatoma cells, procaine treatment led to the demethylation and reactivation of several hypermethylated genes. researchgate.netnih.gov

Table 1: Genes Reactivated by Procaine-Induced Demethylation

| Gene | Cell Line / Cancer Type | Finding | Source |

| RARβ2 | MCF-7 (Breast Cancer) | Demethylation of promoter CpG island and restoration of gene expression. | nih.gov |

| CDKN2A | Gastric Cancer Cells | Reduction of DNA methylation in the promoter region and subsequent upregulation. | nih.gov |

| p16 INK4a | Hepatoma Cells (HLE, HuH7) | Demethylation of 5' CpG island and reactivation of expression. | researchgate.net |

| HAI-2/PB | Hepatoma Cells (HLE, HuH7) | Demethylation and restored expression. | researchgate.net |

| 14-3-3-sigma | Hepatoma Cells (HLE) | Demethylation and restored expression. | researchgate.net |

| NQO1 | Hepatoma Cells (HuH6) | Demethylation and restored expression. | researchgate.net |

Intracellular Signal Transduction Pathway Modulation

The actions of procaine at the cell membrane and on the genome initiate changes in intracellular signal transduction pathways. When a ligand binds to a cell-surface receptor, it causes a conformational change in the receptor that triggers a series of signaling events inside the cell. khanacademy.org

By inhibiting the 5-HT3 receptor-ion channel, procaine directly alters ion flow, which constitutes a rapid signal affecting the cell's membrane potential and downstream voltage-gated processes. nih.gov Its inhibition of the dopamine transporter (DAT) leads to an accumulation of extracellular dopamine. nih.gov This elevated dopamine level results in sustained activation of dopamine receptors, which are G-protein coupled receptors (GPCRs). Activation of these GPCRs, in turn, initiates signaling cascades that can involve second messengers like cyclic AMP (cAMP) or the activation of enzymes such as Phospholipase C (PLC), ultimately leading to changes in cellular function. khanacademy.orgnih.gov

Furthermore, the epigenetic modifications induced by procaine represent a more long-term modulation of signaling pathways. By reactivating tumor suppressor genes, procaine can restore cellular pathways that control cell cycle progression, apoptosis, and differentiation, thereby altering the fundamental behavior of the cell. researchgate.net For example, the reactivation of p16 INK4a restores a critical checkpoint in the cell cycle, modulating the signaling pathways that drive cell proliferation. nih.gov

Inactivation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK/MAPK/FAK, ERK/p38MAPK)

Procaine hydrochloride has been demonstrated to exert inhibitory effects on cellular proliferation and migration through the inactivation of key signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathways. Research on colon cancer cells has revealed that procaine hydrochloride significantly diminishes the phosphorylation levels of extracellular signal-regulated kinase (ERK), p38 MAPK, and focal adhesion kinase (FAK), crucial components of these pathways. This inactivation is linked to the regulation of RhoA, a small GTPase that plays a pivotal role in cytoskeletal dynamics.

The inhibitory action of procaine hydrochloride on these pathways is dose-dependent. Studies have shown that treatment with procaine hydrochloride leads to a significant decrease in the expression of phosphorylated ERK (p-ERK), p-p38MAPK, and p-FAK. The specificity of this inhibition is confirmed by experiments where the effects of procaine hydrochloride were reversed by the introduction of a RhoA expression vector or by the use of specific inhibitors for ERK (PD098059), p38MAPK (SB203580), and FAK (Y15). These findings underscore the targeted nature of procaine hydrochloride's intervention in these critical cell signaling networks.

Table 1: Effect of Procaine Hydrochloride on MAPK Pathway Components

| Pathway Component | Effect of Procaine Hydrochloride | Associated Regulator |

|---|---|---|

| p-ERK | Decreased Phosphorylation | RhoA |

| p-p38MAPK | Decreased Phosphorylation | RhoA |

| p-FAK | Decreased Phosphorylation | RhoA |

Downregulation of the Wnt Canonical Pathway

The Wnt canonical pathway, a critical regulator of cell fate, proliferation, and differentiation, is another significant target of procaine. Investigations have elucidated two primary mechanisms through which procaine downregulates this pathway.

One mechanism involves the modulation of key components downstream of the Wnt receptor complex. In rat bone marrow mesenchymal stem cells, procaine was found to inhibit the canonical Wnt/β-catenin pathway by promoting a decrease in nuclear β-catenin. This is achieved through a significant increase in the expression of Glycogen Synthase Kinase 3β (Gsk3β) and a subsequent rise in the phosphorylation of β-catenin, marking it for degradation. Concurrently, procaine administration leads to a reduction in the expression of Wnt co-receptor Lrp5 and receptor Frizzled 3, further dampening the pathway's activity.

A second, distinct mechanism has been identified in lung cancer cells. In this context, procaine acts as a DNA demethylating agent. It targets the promoter region of the Wnt Inhibitory Factor-1 (WIF-1) gene, which is often silenced by hypermethylation in cancerous cells. By reversing this epigenetic silencing, procaine restores the expression of WIF-1, a natural antagonist of Wnt signaling. The re-expression of WIF-1 leads to the suppression of TCF reporter activity and a reduction in cytosolic β-catenin levels, effectively downregulating the Wnt canonical pathway.

Table 2: Mechanisms of Wnt Pathway Downregulation by Procaine

| Mechanism | Cellular Context | Key Molecular Events |

|---|---|---|

| Modulation of β-catenin stability | Mesenchymal stem cells | ↑ Gsk3β expression, ↑ β-catenin phosphorylation, ↓ nuclear β-catenin |

| Epigenetic modification | Lung cancer cells | Demethylation of WIF-1 promoter, ↑ WIF-1 expression, ↓ TCF reporter activity |

Time-Dependent Inhibition of G Protein-Coupled Receptor (GPR) Signaling

Procaine exerts a time-dependent inhibitory effect on G protein-coupled receptor (GPCR) signaling. This phenomenon has been observed in studies utilizing Xenopus oocytes and human neutrophils. The inhibition is not immediate but develops over time with continuous exposure to the local anesthetic. For instance, the attenuation of GPCR signaling by local anesthetics like lidocaine (B1675312) was found to be progressive over several hours. nih.gov

This inhibitory action is reversible upon removal of the compound. The mechanism of this time-dependent inhibition is critically dependent on the function of the Gαq protein, a key component of the GPCR signaling cascade. The effect is located downstream of the guanosine (B1672433) diphosphate-guanosine triphosphate (GDP-GTP) exchange on the G protein α-subunit. However, it is not reliant on an increase in GTPase activity, nor is it affected by the inhibition of phosphatases or protein kinases. This suggests a specific interaction with the Gαq protein or a closely associated downstream effector. nih.gov

Cellular Bioenergetics and Redox Homeostasis

Effects on Mitochondrial Membrane Potential and Intracellular pH

Procaine has been shown to directly impact mitochondrial function by altering the mitochondrial membrane potential. Studies using the fluorescent dye rhodamine 123 in living cells have demonstrated that local anesthetics, including those with properties similar to procaine, can access mitochondria and cause a reversible decrease, and in some cases, a collapse of the transmembrane potential. scispace.com This effect is influenced by the lipid-solubility of the specific local anesthetic. Furthermore, research on brain mitochondria from senescent rats indicated that procaine treatment could increase respiratory activity, suggesting an interaction with membrane phospholipid sites that may facilitate oxygen transport and thereby influence mitochondrial function. nih.gov

The effect of procaine on intracellular pH (pHi) appears to be cell-type and context-dependent. In Retzius neurones of the leech, a 20-minute exposure to 3 mM procaine induced an intracellular alkalosis of approximately 0.2 pH units. This was followed by a rapid acidosis upon removal of the compound, from which the cells eventually recovered. nih.gov Conversely, in other experimental models, procaine has been observed to cause an intracellular alkalinization during heating, which is then followed by a lowering of the intracellular pH upon its removal.

Regulation of Reactive Oxygen Species (ROS) Production and Antioxidant Capacity

Procaine exhibits significant antioxidant properties, contributing to the regulation of reactive oxygen species (ROS) and enhancing cellular antioxidant capacity. nih.gov Its antioxidant action is supported by both in vitro and in vivo studies, which demonstrate its ability to inhibit ROS generation and lipid peroxidation. nih.gov

One of the identified mechanisms of its antioxidant effect is the scavenging of hydrogen peroxide. In studies on rabbit abdominal aorta, procaine dose-dependently preserved endothelium-dependent vasorelaxation in the presence of ROS, an effect that was attenuated by a catalase inhibitor, suggesting that hydrogen peroxide scavenging is a key part of its protective mechanism. nih.govnih.gov Furthermore, procaine has been shown to have a modulating effect on antioxidant enzymes, further contributing to its capacity to mitigate oxidative stress. nih.gov

Table 3: Antioxidant Properties of Procaine

| Aspect | Observation | Implication |

|---|---|---|

| ROS Production | Inhibition of ROS generation | Reduction of oxidative stress |

| Lipid Peroxidation | Inhibition of lipid peroxidation | Protection of cellular membranes |

| ROS Scavenging | Scavenges hydrogen peroxide | Direct antioxidant activity |

| Antioxidant Enzymes | Modulates activity of antioxidant enzymes | Enhancement of endogenous antioxidant defense |

Modulation of Nitric Oxide (NO) Synthesis and L-Arginine Uptake

Procaine has been found to modulate the synthesis of nitric oxide (NO), a critical signaling molecule, in part by affecting the uptake of its precursor, L-arginine. In cultured bovine aortic endothelial cells, procaine demonstrated a significant inhibitory effect on NO production.

When these cells were stimulated with bradykinin (B550075) and acetylcholine to activate endothelial NO synthase (eNOS), 10 μM of procaine inhibited NO production by 35%. A similar inhibitory effect was observed when inducible NO synthase (iNOS) was stimulated with interleukin-1β and lipopolysaccharide, with the same concentration of procaine causing a 15% reduction in NO production. This inhibition of NO synthesis is, at least in part, attributable to the suppression of L-arginine uptake by the cells, as both procaine and lidocaine were found to significantly suppress this process under both stimulated conditions.

Table 4: Inhibition of Nitric Oxide Production by Procaine (10 μM)

| Stimulus | NO Synthase Isoform | % Inhibition of NO Production |

|---|---|---|

| Bradykinin and Acetylcholine | eNOS | 35% |

| Interleukin-1β and Lipopolysaccharide | iNOS | 15% |

Table of Compounds

Interactions with Biological Membranes and Structural Alterations

The interaction of procaine and its derivatives with biological membranes is a critical aspect of their molecular mechanism of action. As amphiphilic compounds, they readily partition into the lipid bilayer, leading to significant alterations in the physicochemical properties and structure of the membrane. These interactions are fundamental to their anesthetic effects and other biological activities.

Local anesthetics like procaine can be incorporated into the cell membrane, which can lead to a reduction in the thermal stability of the membrane and changes in its fluidity, permeability, and the packing order of lipids rowan.edumdpi.com. The effects of local anesthetics on membranes are a subject of ongoing research, with studies aiming to determine whether membrane affinity or structural perturbation is the more dominant factor in their mechanism of action rowan.edu.

Research has shown that local anesthetics can increase membrane fluidity, primarily by affecting the hydrocarbon interior of the lipid bilayer nih.gov. The degree to which these molecules interact with the lipid bilayer is largely consistent with their anesthetic potency nih.gov. Both hydrophobic and electrostatic interactions with the lipid bilayer allow amphiphilic local anesthetics to modify the membrane's properties. This can directly inhibit membrane functions or alter the lipid environment surrounding transmembrane proteins, which in turn can lead to conformational changes in these proteins and inhibit their functions nih.govuni.lu.

Molecular dynamics simulations have provided a more granular view of these interactions. These studies have revealed that different forms of local anesthetics can induce varied structural modifications in the lipid bilayer nih.gov. For instance, the charged forms of procaine are more effective at forming hydrogen bonds, disturbing the lipid headgroups, altering the orientation of water dipoles, and increasing the electrostatic potential of the headgroup region. In contrast, the uncharged forms of the drug tend to increase the diffusion of lipids and enhance the order of their tail regions nih.gov. The permeability of procaine through the lipid membrane has been predicted to be greater for the uncharged form compared to the charged form nih.gov.

The interaction of local anesthetics with the cell membrane is not solely dependent on the drug itself but is also influenced by the composition of the membrane. For example, the presence of cholesterol in the membrane can affect the interaction of these drugs nih.gov.

While the interactions of procaine with biological membranes have been studied, specific research on procaine glucoside hydrochloride is limited. The addition of a glucoside (glucose) moiety to the procaine molecule would introduce a bulky and hydrophilic group. This structural change is anticipated to significantly modulate its interaction with the lipid bilayer. The hydrophilic glucose portion would likely favor interaction with the aqueous phase and the polar headgroups of the phospholipids, potentially altering the depth to which the hydrophobic procaine portion penetrates the lipid core. This could, in turn, affect the drug's partitioning coefficient, its orientation within the membrane, and the specific nature of the structural perturbations it induces. However, without direct experimental or computational studies on this compound, these effects remain speculative.

Preclinical Pharmacokinetic and Metabolic Characterization of Procaine and Its Glucosides

Absorption and Distribution Kinetics in Non-Human Animal Models

Following parenteral administration, procaine (B135) is rapidly absorbed in a variety of animal species, with peak plasma concentrations typically reached within one to three hours. europa.eu The specific formulation, such as procaine hydrochloride or procaine benzylpenicillin, can influence the rate of absorption. europa.eu For instance, in horses, the hydrochloride form is absorbed more rapidly than the penicillin salt. europa.eu

Studies in horses have provided detailed insights into the absorption and distribution kinetics of procaine. After subcutaneous injection of procaine hydrochloride, plasma levels in mares peaked within an hour. nih.gov Similarly, intramuscular injection resulted in rapid peak plasma concentrations. nih.govnih.gov The volume of distribution (Vd) for procaine in horses has been shown to be large, indicating extensive tissue distribution. nih.govuky.edu Specifically, after intravenous injection in thoroughbred mares, the apparent Vd was approximately 3,500 liters, and considering about 45% binding to equine plasma protein, the true Vd is estimated to be around 6,500 liters. nih.govuky.edu

Pharmacokinetic parameters of procaine vary depending on the route of administration and the specific animal model. The table below summarizes key pharmacokinetic findings in horses.

| Administration Route | Animal Model | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t1/2) | Reference |

| Intravenous (IV) | Horse | Not specified | Not applicable | 50.2 minutes | europa.eu |

| Subcutaneous (SC) | Horse | ~400 ng/mL | < 1 hour | 65.7 - 75 minutes | europa.eunih.govnih.gov |

| Intramuscular (IM) | Horse | ~600 ng/mL (HCl salt) | 10 min - 3 hours | 125.5 minutes (2 hours) | europa.eunih.govnih.gov |

| Intra-articular | Horse | ~17 ng/mL | Not specified | 97.1 minutes (~2 hours) | europa.eunih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Metabolic Fate and Enzymatic Hydrolysis Pathways

The metabolic fate of procaine is primarily governed by enzymatic hydrolysis. wikipedia.orgdrugbank.com Procaine glucoside, a prodrug, is designed to be hydrolyzed to release the active procaine molecule. This biotransformation is a critical step in its mechanism of action and subsequent elimination.

Identification and Quantification of Major Metabolites (e.g., Para-aminobenzoic Acid, Diethylaminoethanol)

The hydrolysis of procaine results in the formation of two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). drugbank.comresearchgate.netuu.nl These metabolites are less toxic than the parent compound. europa.eu PABA is subsequently excreted by the kidneys. wikipedia.orgdrugbank.com Diethylaminoethanol also possesses some local anesthetic activity, although it is less potent than procaine. europa.eunih.gov

Sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous determination and quantification of procaine and PABA in biological samples. nih.gov These methods are crucial for detailed pharmacokinetic studies. nih.gov In rats, DEAE is largely excreted unchanged, with other metabolites including diethylaminoacetic acid and the N-oxide of DEAE. oecd.org

Tissue-Specific Metabolism of Procaine (e.g., Ocular Tissues)

Metabolism of procaine is not limited to the plasma and liver; it can also occur in other tissues. The skin, for instance, has the capacity to hydrolyze procaine, which could limit its pharmacological effect following topical application. researchgate.net Studies comparing human, minipig, and rat skin have shown that minipig skin has a similar capacity to human skin for hydrolyzing esters, making it a suitable animal model for transdermal drug studies. researchgate.net

In ocular tissues, local metabolism is critical for the action of prodrugs designed for ophthalmic use. nih.gov Enzymes like corneal esterases can bio-transform prodrugs into their active forms. nih.gov For local anesthetics applied to the eye, this tissue-specific metabolism influences both efficacy and duration of action.

Elimination Kinetics and Excretion Routes in Experimental Species

Following its rapid metabolism, procaine and its metabolites are predominantly and quickly excreted via the urine. europa.eu In horses, less than 1% of a given dose is excreted in the urine as the unchanged parent compound. europa.eu The elimination half-life of procaine is generally short but can be influenced by the formulation.

In horses, the elimination half-life of procaine hydrochloride after various parenteral administrations ranges from approximately 50 to 125 minutes. europa.euuky.edu However, when administered as procaine penicillin, the elimination half-life of procaine is significantly longer, with a median of 15.6 hours, compared to 1 hour for procaine hydrochloride administered with penicillin G potassium. nih.gov This prolonged half-life is due to the slow dissolution and absorption from the intramuscular injection site. cgfarad.ca

Urinary excretion studies in Standardbred mares showed that regardless of the dose of procaine hydrochloride, peak urinary concentrations were reached within 1.5 to 3 hours. nih.gov The duration of detection in urine was dose-dependent, lasting up to 54 hours with high doses. nih.gov After administration of procaine penicillin preparations, procaine could be detected in urine for as long as 78 to 120 hours. nih.gov

Comparative Pharmacokinetic Profiling of Procaine and its Glycosylated Forms

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and duration of action. This section provides a comparative analysis of the preclinical pharmacokinetic parameters of procaine and its theoretical glycosylated counterpart, procaine glucoside hydrochloride. While extensive data exists for procaine hydrochloride, information on this compound is largely extrapolated from the general principles of drug glycosylation, as direct preclinical studies on this specific compound are not widely available in published literature.

Procaine, an ester-type local anesthetic, is well-characterized by its rapid onset and short duration of action, primarily due to its swift metabolism. Current time information in Bangalore, IN.chemicalbook.com It is readily absorbed following parenteral administration, though it does not remain at the site of injection for long. drugbank.com The distribution of procaine in the body is limited, and it is rapidly metabolized. drugbank.com

The primary metabolic pathway for procaine is hydrolysis by plasma pseudocholinesterase and, to a lesser extent, by microsomal carboxylesterases in the liver and other organs. Current time information in Bangalore, IN.chemicalbook.comnysora.com This enzymatic breakdown yields two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). Current time information in Bangalore, IN.chemicalbook.com PABA is subsequently excreted by the kidneys, while DEAE, which possesses some local anesthetic activity itself, undergoes further metabolism. Current time information in Bangalore, IN.drugbank.com This rapid hydrolysis is the principal reason for procaine's short plasma half-life.

Pharmacokinetic studies in humans have shown that following a continuous intravenous infusion, steady-state plasma levels of procaine are achieved within 20 to 30 minutes. chemicalbook.comnih.gov Upon cessation of the infusion, the drug concentration decreases rapidly, with a distribution half-life (t1/2α) of approximately 2.49 minutes and an elimination half-life (t1/2β) of about 7.69 minutes. chemicalbook.comnih.gov In horses, after intramuscular injection of procaine hydrochloride, the half-life was found to be approximately 3 hours. europa.eu

The formulation of procaine can significantly influence its pharmacokinetics. For instance, pharmacokinetic studies have indicated that serum procaine levels are higher after the administration of Gerovital H3, a formulation containing procaine hydrochloride with benzoic acid and other stabilizers, compared to a standard procaine solution of the same concentration. nih.gov This suggests that the formulation can enhance the stability of procaine in the body. nih.gov

Glycosylation, the attachment of a sugar moiety to a molecule, is a known metabolic pathway (Phase II metabolism) that generally increases the water solubility and facilitates the excretion of compounds. researchgate.net While specific data on this compound is scarce, it can be hypothesized that the addition of a glucoside group to the procaine molecule would significantly alter its pharmacokinetic properties.

The introduction of a glucoside group would likely increase the hydrophilicity of the procaine molecule. This could potentially reduce its ability to cross cell membranes, thereby affecting its volume of distribution. More significantly, the glycosidic bond might sterically hinder the access of plasma esterases to the ester linkage of procaine, thus slowing down its hydrolysis. This would be expected to increase the metabolic stability of the compound, leading to a longer plasma half-life and a prolonged duration of action compared to procaine. However, O-glycosidic linkages can be susceptible to cleavage by β-glucosidase enzymes, which would release the parent procaine molecule. mdpi.com

A comparative overview of the key pharmacokinetic parameters for procaine hydrochloride and the theoretical profile for this compound is presented in the tables below. It is crucial to reiterate that the values for this compound are speculative and based on the general effects of glycosylation on drug metabolism.

Table 1: Comparative Pharmacokinetic Parameters of Procaine Hydrochloride

| Parameter | Value | Species | Reference |

| Distribution Half-Life (t1/2α) | 2.49 ± 0.36 minutes | Human | chemicalbook.comnih.gov |

| Elimination Half-Life (t1/2β) | 7.69 ± 0.99 minutes | Human | chemicalbook.comnih.gov |

| Elimination Half-Life | ~3 hours | Horse | europa.eu |

| Time to Steady State (Infusion) | 20-30 minutes | Human | chemicalbook.comnih.gov |

| Primary Metabolites | para-aminobenzoic acid (PABA), diethylaminoethanol (DEAE) | Human | Current time information in Bangalore, IN.chemicalbook.com |

| Primary Metabolic Pathway | Hydrolysis by plasma pseudocholinesterase | Human | Current time information in Bangalore, IN.chemicalbook.comnysora.com |

Table 2: Hypothetical Comparative Pharmacokinetic Profile of this compound

| Parameter | Predicted Change Compared to Procaine | Rationale |

| Absorption | Potentially slower and less complete | Increased hydrophilicity may reduce passive diffusion across membranes. |

| Distribution | Smaller volume of distribution | Increased hydrophilicity would likely limit tissue penetration. |

| Metabolism | Slower rate of hydrolysis | The glucoside group may sterically hinder esterase activity, increasing metabolic stability. |

| Elimination Half-Life | Longer | A slower rate of metabolism would lead to a prolonged presence in the systemic circulation. |

| Excretion | Primarily renal, potentially more rapid for the intact glucoside | Increased water solubility would facilitate renal clearance. |

Structure Activity Relationship Sar Studies for Procaine and Its Glycosylated Derivatives

Impact of the Ester Linkage on Hydrolytic Stability and Biological Activity

The ester linkage in procaine (B135) is a key feature that dictates its pharmacokinetic profile, especially its duration of action. basicmedicalkey.com This bond is vulnerable to hydrolysis by plasma esterases, like butyrylcholinesterase, which breaks down procaine into its metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). radiologykey.comnih.gov This rapid metabolism results in procaine's short half-life and, consequently, its short-lived anesthetic effect. pharmaceutical-journal.com

The stability of this ester bond against hydrolysis is directly linked to the duration of the local anesthetic activity. pharmaceutical-journal.com A significant focus of SAR studies has been the modification of this linkage to prolong the drug's effect. For example, replacing the ester group with a more stable amide linkage, as seen in procainamide (B1213733), dramatically increases its resistance to hydrolysis. pharmaceutical-journal.compfizer.com This change not only extends the molecule's half-life but also shifts its primary therapeutic use from a local anesthetic to an antiarrhythmic agent. pfizer.comdrugbank.com

Comparative Impact of Linkage Type on Compound Properties

| Compound | Linkage Type | Relative Stability to Hydrolysis | Primary Biological Activity |

|---|---|---|---|

| Procaine | Ester | Low | Local Anesthetic |

| Procainamide | Amide | High | Antiarrhythmic |

Influence of the Tertiary Amine Moiety on Lipophilicity and Membrane Permeability

The tertiary amine group, typically a diethylamino group, is crucial for the anesthetic properties of procaine and its derivatives. mdpi.com This group has a pKa of 8.9, which allows it to exist in both an ionized (cationic) and a non-ionized (neutral) state at physiological pH. chemicalbook.com

This tertiary amine significantly influences the molecule's lipophilicity, which is its ability to dissolve in fats and lipids. researchgate.netsav.sk This property is essential for penetrating the lipid-rich nerve cell membranes. nih.govmdpi.com The uncharged, non-ionized form is more lipid-soluble and can easily pass through the nerve's lipid bilayer. radiologykey.com Once inside the neuron, the molecule re-equilibrates, and its ionized form blocks the voltage-gated sodium channels from within the cell, which is the main mechanism of local anesthesia. medscape.comdrugbank.comnih.gov

Modifying the alkyl substituents on the tertiary amine can change the compound's lipophilicity, affecting its potency and duration of action. radiologykey.com Generally, longer alkyl chains increase lipophilicity and potency, but only up to a point, after which toxicity may become a concern. radiologykey.com

Role of Aromatic Ring Substitutions in Receptor Binding and Potency

The aromatic ring of procaine, which is a para-aminobenzoyl group, is another vital component for its interaction with the sodium channel receptor. nih.govmdpi.com The type and placement of substituents on this ring can significantly impact the molecule's anesthetic potency. mdpi.com

The amino group in the para position is particularly noteworthy as it is believed to enhance the molecule's binding affinity to the receptor site. Moving this amino group to the ortho or meta position has been shown to decrease anesthetic potency. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can also alter the electronic properties of the ester carbonyl group, which in turn affects the strength of the interaction with the receptor. mdpi.com

Comparative SAR between Procaine and Structurally Related Compounds (e.g., Procainamide)

A side-by-side comparison of the SAR of procaine and its structural analog, procainamide, clearly shows the significant impact of the central linkage. Replacing the ester group in procaine with an amide group in procainamide creates a molecule with markedly different physicochemical and pharmacological characteristics. pfizer.comdrugbank.com

The amide bond in procainamide is far more resistant to enzymatic hydrolysis, which gives it a longer plasma half-life and makes it suitable for systemic use as an antiarrhythmic drug. pfizer.comdrugbank.com Although procainamide does have some local anesthetic effects, they are weaker than those of procaine. drugbank.com This comparison illustrates how a single targeted modification in the chemical structure can completely change a drug's therapeutic application.

SAR Comparison: Procaine vs. Procainamide

| Feature | Procaine | Procainamide |

|---|---|---|

| Linkage | Ester | Amide |

| Susceptibility to Hydrolysis | High (by plasma esterases) chemicalbook.com | Low pfizer.com |

| Primary Clinical Use | Local anesthetic nih.gov | Antiarrhythmic (Class Ia) nih.govnih.gov |

| Duration of Action | Short pharmaceutical-journal.com | Longer pfizer.com |

| CNS Effects | More likely to cause CNS stimulation | Less CNS action drugbank.com |

Influence of Glucoside Moiety on Molecular Interactions and Biological Outcomes

The addition of a glucoside (sugar) moiety to procaine to create procaine glucoside hydrochloride introduces a significant structural modification that can alter its properties and biological interactions. sciforum.netmdpi.com The bulky and hydrophilic nature of the glucose molecule is expected to have several key effects:

Increased Water Solubility: The polar glucose unit would likely increase the compound's water solubility compared to procaine hydrochloride.

Potential for Carrier-Mediated Transport: The glucose moiety might enable the molecule to interact with glucose transporters (GLUTs) on cell membranes, offering a different cellular uptake mechanism than procaine's passive diffusion. sciforum.netmdpi.com

Modified Receptor Interactions: The large size of the glucoside group could sterically hinder the procaine part of the molecule from binding to its target sodium channel, potentially reducing its anesthetic potency. acs.org

Changes in Metabolism: The glycosidic bond could be hydrolyzed by glycosidases, releasing procaine and glucose, which would be an additional metabolic pathway. nih.gov

Antimicrobial and Antiviral Activities of Procaine and Its Glycosides in Preclinical Models

Inhibition of Viral Replication in In Vitro Cell Culture Systems (e.g., Influenza A Virus, SARS-CoV-2)

Research has demonstrated that procaine (B135) prodrugs, such as ProcCluster® and procaine hydrochloride, can impede the replication of both SARS-CoV-2 and influenza A virus (IAV) in laboratory settings. biorxiv.org Studies using cell cultures have shown that these compounds reduce the virus-induced cellular damage, viral mRNA synthesis, and the production of new infectious virus particles. biorxiv.orgnews-medical.net

In studies with SARS-CoV-2, treatment with procaine prodrugs resulted in a significant reduction in viral replication. mdpi.com This inhibitory effect was observed in different cell lines, including Vero-76 and Calu-3 cells. news-medical.netfrontiersin.org Similarly, the replication of influenza A viruses was also shown to be diminished in cell culture systems upon treatment with these procaine derivatives. biorxiv.org The antiviral activity appears to be concentration-dependent, with higher concentrations leading to a greater reduction in viral progeny. news-medical.net Notably, the observed antiviral effects were independent of any significant impact on the viability and proliferation of the host cells. biorxiv.org

Effects on Viral Protein Expression and Progeny Virus Production

The antiviral activity of procaine and its derivatives extends to the inhibition of viral protein synthesis and the subsequent production of new virus particles. In studies involving SARS-CoV-2, treatment with procaine resulted in a dose-dependent decrease in the levels of the viral spike protein. biorxiv.org Similarly, in cells infected with influenza A virus, a reduction in the viral matrix 1 (M1) protein was observed following treatment. biorxiv.org

Further investigations have revealed that procaine can affect late stages of the viral replication cycle. mdpi.com Even when introduced after viral RNA and protein production are largely complete, procaine has been shown to limit the release of new SARS-CoV-2 particles. mdpi.com This suggests that procaine may interfere with the final assembly or egress of progeny viruses. The reduction in progeny virus titers has been consistently observed in multiple studies with both SARS-CoV-2 and influenza A virus. biorxiv.orgmdpi.com

Antifungal Properties against Pathogenic Fungi (e.g., Aspergillus species)

In addition to their antiviral properties, procaine prodrugs like ProcCluster® and procaine hydrochloride have demonstrated antifungal activity against pathogenic fungi, including various Aspergillus species. nih.govfrontiersin.org Studies have shown that these compounds can inhibit the growth of Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus. nih.govfrontiersin.org This inhibitory effect was observed even when the substances were applied after the fungal spores had germinated. nih.govfrontiersin.org

Importantly, the antifungal activity of ProcCluster® was also maintained against triazole-resistant strains of A. fumigatus, highlighting its potential as an alternative or complementary therapeutic agent. nih.govfrontiersin.org The current primary treatment for diseases caused by A. fumigatus involves triazole antifungals, but resistance to these drugs is an emerging concern. mdpi.com

Elucidation of Antimicrobial Mechanisms (e.g., Disruption of Calcium Homeostasis)

Research into the antimicrobial mechanisms of procaine derivatives has pointed towards the disruption of calcium homeostasis as a key factor in their antifungal activity. nih.govfrontiersin.org Studies have shown that the antifungal effect of ProcCluster® on Aspergillus fumigatus can be reversed by the addition of calcium chloride (CaCl2). nih.govfrontiersin.org This suggests that the compound inhibits fungal growth by interfering with the fungus's internal calcium balance. nih.govfrontiersin.org